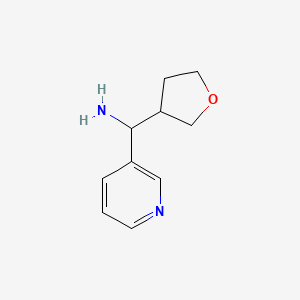
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine: is an organic compound with the molecular formula C10H14N2O . . This compound is of interest due to its unique structure, which combines a pyridine ring with a tetrahydrofuran ring, linked by a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of metal-free hypervalent iodine/TEMPO mediated oxidation of amines . This approach is efficient and provides diverse products under milder reaction conditions in excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement . The specific methods used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyridine ring.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6 . This interaction can influence the metabolism of other compounds and potentially lead to various biological effects.
Comparison with Similar Compounds
(5-pyridin-3-ylfuran-2-yl)methanamine: A similar compound with a furan ring instead of a tetrahydrofuran ring.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another related compound with a methyl group substitution.
Uniqueness: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine is unique due to the presence of both a pyridine ring and a tetrahydrofuran ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
oxolan-3-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8/h1-2,4,6,9-10H,3,5,7,11H2 |
InChI Key |
LYPKOUNPEXXXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















